6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one is a type of pyrido[2,3-d]pyrimidin-7-one . Pyrido[2,3-d]pyrimidin-7-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a resemblance with nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7-ones involves various methods . One method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH, and guanidine . Another method involves treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .Molecular Structure Analysis
Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines and one of them is pyrido[2,3-d]pyrimidines .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Scientific Research Applications
Crystallographic and Chemical Properties
- The study of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally related to 6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one, reveals the existence of two polymorphic forms. This highlights the compound's potential for diverse molecular interactions and structural configurations, useful in materials science and pharmaceuticals (Glidewell, Low, Marchal, & Quesada, 2003).
Synthesis and Chemical Modification
- A method for modifying pyrrolo[2,3-d]pyrimidines, closely related to the target compound, through C–H borylation and cross-coupling reactions, has been developed. This technique is crucial for creating biologically relevant compounds, demonstrating the compound's versatility in medicinal chemistry (Klečka, Slavětínská, & Hocek, 2015).
Catalytic Synthesis
- Novel pyrido[2,3-d]pyrimidine derivatives, structurally akin to the target compound, have been synthesized using a nanocatalyst in solvent-free conditions. This indicates the compound's potential for green chemistry applications (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).
Biological Activity and Potential Therapeutics
- Pyrido[2,3-d]pyrimidin-7(8H)-ones, similar to the target compound, show potential as tyrosine kinase inhibitors, suggesting their applicability in cancer therapy and as biological active molecules (Masip et al., 2021).
Antibacterial Activity
- Some pyrido[2,3-d]pyrimidine derivatives demonstrate encouraging antibacterial activity, indicating the target compound's potential use in developing new antimicrobial agents (Jahanshahi et al., 2018).
Anticancer Potential
- Pyrrolo-pyrimidine derivatives, structurally related to the target compound, have shown effectiveness against human cancer cell lines, suggesting potential in cancer therapy (Lauria et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The affected pathways include those involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the BCR-ABL pathway . The inhibition of these pathways by 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one leads to the suppression of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell growth and proliferation, induction of cell cycle arrest, and potentially the induction of apoptosis . These effects result from the compound’s interaction with its targets and the subsequent disruption of the signaling pathways they are involved in .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines and their derivatives play a crucial role in many biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects on cellular function of similar compounds can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one at different dosages in animal models have not been reported yet. It is common for the effects of similar compounds to vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-6-4-10-9(14-2)12-7(6)11-8(5)13/h3-4H,1-2H3,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETPKCCUZWUHNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2NC1=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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